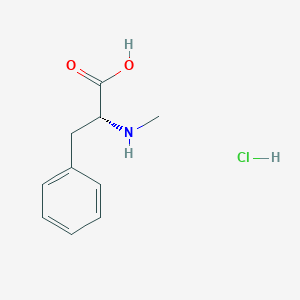
Rhenium--tungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium–tungsten (1/1) is an alloy composed of equal parts rhenium and tungsten. This compound is known for its exceptional mechanical properties, including high melting points, excellent thermal conductivity, and resistance to wear and corrosion. These properties make it highly valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rhenium–tungsten (1/1) typically involves high-temperature processes. One common method is the self-propagating high-temperature synthesis (SHS) combined with the sol-gel process. This method involves the formation of rhenium and tungsten-based components at temperatures ranging from 550°C to 600°C . Another approach involves the dissolution of metallic tungsten using hydrogen peroxide in an alkaline medium, followed by solvent extraction methods to separate rhenium and tungsten .
Industrial Production Methods
In industrial settings, rhenium–tungsten alloys are often produced through powder metallurgy techniques. This involves mixing fine powders of rhenium and tungsten, compacting them into a desired shape, and then sintering at high temperatures to achieve a dense, solid material. Heat treatments and hot isostatic pressing (HIP) are also employed to enhance the mechanical properties and ensure uniformity in the alloy .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly noted for its behavior under neutron irradiation, where rhenium precipitates can form within the tungsten matrix . These precipitates influence the mechanical properties of the alloy, such as its resistance to swelling and radiation damage.
Common Reagents and Conditions
Common reagents used in reactions involving rhenium–tungsten include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving rhenium–tungsten include various oxides and carbides. For instance, rhenium dioxide (ReO2) and tungsten trioxide (WO3) are common oxidation products. These compounds are often used in catalytic applications and as precursors for further chemical synthesis .
Applications De Recherche Scientifique
Rhenium–tungsten (1/1) has a wide range of scientific research applications:
Biology and Medicine: Rhenium complexes are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Industry: The alloy is employed in the production of superalloys for jet engines, rotating anodes for medical imaging devices, and components for nuclear reactors due to its high-temperature stability and resistance to radiation
Mécanisme D'action
The mechanism by which rhenium–tungsten exerts its effects is primarily through its structural and chemical stability. The alloy’s high melting point and resistance to thermal and mechanical stress make it an ideal material for extreme environments. On a molecular level, the presence of rhenium in the tungsten matrix helps to reduce swelling and improve ductility under irradiation conditions . Additionally, rhenium’s ability to form stable complexes with various ligands contributes to its effectiveness in catalytic and medicinal applications .
Comparaison Avec Des Composés Similaires
Rhenium–tungsten (1/1) can be compared to other tungsten-based alloys, such as tungsten–zirconium and tungsten–molybdenum. While these alloys also exhibit high melting points and good mechanical properties, rhenium–tungsten is unique in its ability to withstand neutron irradiation and reduce swelling. This makes it particularly valuable in nuclear and aerospace applications .
List of Similar Compounds
- Tungsten–zirconium
- Tungsten–molybdenum
- Tungsten–tantalum
- Tungsten–niobium
Propriétés
IUPAC Name |
rhenium;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.W |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZIUVGMLHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649488 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-18-2 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
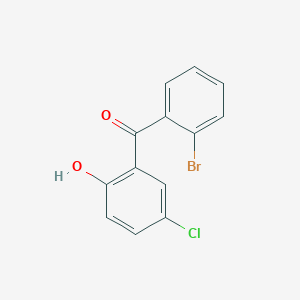
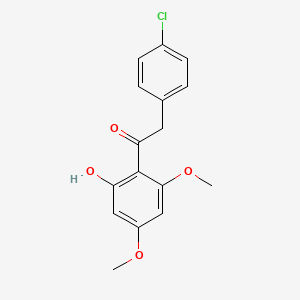
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

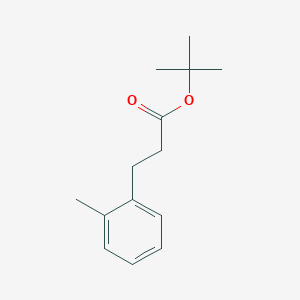
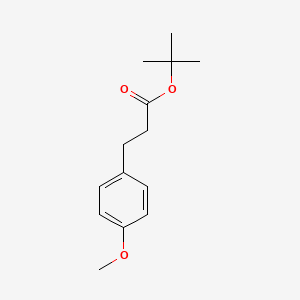

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)
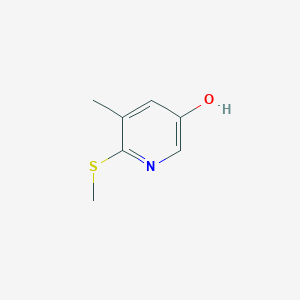

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
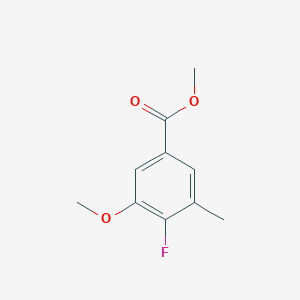
![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
